molecular formula C8H17NO2 B1468788 N-(1-methoxypropan-2-yl)oxolan-3-amine CAS No. 1340456-03-2

N-(1-methoxypropan-2-yl)oxolan-3-amine

Cat. No.: B1468788
CAS No.: 1340456-03-2
M. Wt: 159.23 g/mol
InChI Key: GISHDFKXKBKFJE-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)oxolan-3-amine is an amine derivative featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with an amino group, which is further modified by a 1-methoxypropan-2-yl moiety. While direct data on this compound is sparse in the provided evidence, its structural analogs and derivatives are well-documented in agrochemical and pharmaceutical contexts. For example, metolachlor [(RS)-2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide], a widely used chloroacetanilide herbicide, shares the N-(1-methoxypropan-2-yl) group . This suggests that this compound may serve as a synthetic intermediate or metabolite in herbicide degradation pathways, though its specific applications remain underexplored in the literature reviewed.

Properties

CAS No.

1340456-03-2

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)oxolan-3-amine

InChI

InChI=1S/C8H17NO2/c1-7(5-10-2)9-8-3-4-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

GISHDFKXKBKFJE-UHFFFAOYSA-N

SMILES

CC(COC)NC1CCOC1

Canonical SMILES

CC(COC)NC1CCOC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Key Features

The compound can be compared to structurally related amines and agrochemical derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight CAS No. Key Features/Applications Reference
N-(1-Methoxypropan-2-yl)oxolan-3-amine C₈H₁₇NO₂ ~159.23 Not provided Potential intermediate/metabolite -
Metolachlor C₁₅H₂₂ClNO₂ 283.79 87392-12-9 Herbicide (corn, soybean crops)
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine C₁₂H₂₅NO₂ 215.33 1539189-90-6 Synthetic intermediate (storage: -20°C)
2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide C₁₆H₂₃ClN₂O₃ 326.82 Not provided Metolachlor transformation product (Cramer class III toxicity)

Key Observations :

  • Metolachlor : The presence of a chloroacetamide group distinguishes it from the target compound, conferring herbicidal activity via inhibition of fatty acid elongation .
  • Tetramethyloxolan derivative : The 2,2,5,5-tetramethyl substitution on the oxolan ring likely enhances steric hindrance and lipophilicity compared to the unsubstituted oxolan in the target compound .
  • Transformation products : Metolachlor metabolites, such as the hydroxymethylphenyl derivative, exhibit higher toxicity (Cramer class III) due to reactive functional groups .
Physicochemical Properties

While explicit data for this compound is lacking, inferences can be drawn:

  • Solubility : The methoxy and oxolan groups may improve water solubility compared to purely aromatic amines (e.g., aniline derivatives in ). However, the hydrophobic isopropyl chain in the 1-methoxypropan-2-yl group could counterbalance this, resulting in moderate solubility.
  • Stability : The oxolan ring’s conformational rigidity may enhance thermal stability relative to linear ether analogs.
Toxicity and Environmental Impact
  • Environmental persistence : The methoxy group may reduce biodegradability compared to hydroxylated analogs, though this remains unverified for the target compound.

Preparation Methods

Preparation via Catalytic Hydrogenation of Nitrile Intermediates (Related to 3-aminomethyltetrahydrofuran)

One established synthetic route for related aminotetrahydrofuran compounds involves three main steps, which can be adapted for the preparation of N-(1-methoxypropan-2-yl)oxolan-3-amine analogs:

  • Step 1: Addition Reaction
    Acrylonitrile reacts with 2-halogenated ethanol (e.g., 2-chloroethanol) under basic catalysis (sodium hydroxide or triethylamine) to form 2-halogenated ethyl-2-nitrile ethers.

  • Step 2: Cyclization
    The intermediate undergoes intramolecular cyclization (cyclic condensation) facilitated by strong bases such as sodamide, yielding a nitrile-substituted oxolane (tetrahydrofuran) ring.

  • Step 3: Catalytic Hydrogenation
    The nitrile group in the oxolane intermediate is hydrogenated in the presence of Raney nickel catalyst under elevated hydrogen pressure (~2.5 MPa) and moderate temperature (~110 °C) to produce the corresponding aminomethyl oxolane compound.

This method is notable for its moderate yields (around 51.7% for the cyclization step) and uses readily available starting materials like acrylonitrile and 2-chloroethanol. The process is typically conducted in organic solvents such as dichloromethane and involves careful control of reaction temperature and catalyst loading to optimize product purity and yield.

Vapor-Phase Catalytic Amination of 3-Methoxypropanol to 3-Methoxypropylamine

A closely related compound, 3-methoxypropylamine, which shares structural features with this compound, is prepared industrially by catalytic amination of 3-methoxypropanol. This method can be adapted for the target compound's preparation:

  • Raw Materials and Catalyst:
    3-Methoxypropanol is reacted with ammonia and hydrogen gas in the presence of a Cu-Co/Al2O3-diatomite catalyst. The catalyst composition is critical and typically includes copper (5-25 wt%), cobalt (5-30 wt%), ruthenium, magnesium, and chromium supported on alumina mixed with diatomite.

  • Reaction Conditions:
    The reaction is carried out in a fixed-bed reactor under vapor-phase conditions with controlled pressure (0.3–1.5 MPa), temperature (120–220 °C), and liquid hourly space velocity (0.5–2.0 h⁻¹). The molar ratios of ammonia to alcohol and hydrogen to alcohol are optimized (4.0–10.0:1 and 0.5–5.0:1, respectively) for high conversion and selectivity.

  • Process Flow:
    The 3-methoxypropanol feed is preheated and vaporized with ammonia and hydrogen before entering the reactor. After reaction, products are condensed and separated; the gas phase (unreacted ammonia and hydrogen) is recycled, and the liquid phase is purified by distillation to isolate the amine product.

  • Advantages:
    This method offers high conversion efficiency, good selectivity, minimal by-products (mainly diamines), simple separation, and low energy and raw material consumption, making it suitable for industrial-scale production.

  • Catalyst Preparation and Variants:
    Different catalyst formulations (e.g., Cu 0.5–15 wt%, Co 1–20 wt%) have been tested to optimize activity and longevity. The catalyst is prepared industrially by mixing metal oxides with alumina and diatomite supports.

Comparative Data Table of Key Parameters in Preparation Methods

Parameter Nitrile Intermediate Hydrogenation Route Vapor-Phase Catalytic Amination Route
Starting Materials Acrylonitrile, 2-chloroethanol 3-Methoxypropanol, Ammonia, Hydrogen
Catalyst Raney Nickel (Hydrogenation) Cu-Co/Al2O3-Diatomite
Reaction Type Addition → Cyclization → Catalytic Hydrogenation Vapor-phase catalytic amination
Temperature (°C) 110 ± 5 120–220
Pressure (MPa) ~2.5 (Hydrogen pressure) 0.3–1.5
Reaction Time ~5 hours (hydrogenation step) Continuous flow; space velocity 0.5–2.0 h⁻¹
Yield (Cyclization step) ~51.7% High conversion with good selectivity
By-products Minimal, controlled by reaction conditions Minor diamines, recyclable in process
Separation Extraction and evaporation Condensation, gas-liquid separation, distillation
Industrial Suitability Moderate, multi-step process High, continuous process with catalyst recycle

Research Findings and Notes

  • The nitrile-based synthesis route requires careful control of base catalysts and reaction conditions to maximize cyclization yield and minimize side reactions. The choice of halogenated ethanol (chloro-, bromo-, or iodo-) affects reaction efficiency, with 2-chloroethanol preferred for cost and availability.

  • The vapor-phase amination method benefits from advanced catalyst design, where the Cu-Co/Al2O3-diatomite catalyst provides high activity and selectivity. The presence of trace metals like ruthenium and chromium enhances catalyst stability and performance.

  • Recycling of unreacted gases and raw materials in the vapor-phase method improves process economy and environmental footprint.

  • Both methods require downstream purification steps, typically involving distillation or extraction, to isolate the target amine with high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-methoxypropan-2-yl)oxolan-3-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting oxolan-3-amine with 1-methoxypropan-2-yl halides (e.g., chloride or bromide) under inert atmosphere (N₂/Ar) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours. Catalytic bases like K₂CO₃ or Et₃N can enhance yield .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine:halide ratio) and temperature to minimize byproducts like N-alkylated impurities.

Q. How can the purity and structural integrity of N-(1-methoxypropan-2-yl)oxolan-3-amine be validated?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm).
  • Structure : Confirm via ¹H/¹³C NMR (key signals: δ ~3.4 ppm for methoxy protons, δ ~3.8–4.2 ppm for oxolane ring protons) and high-resolution mass spectrometry (HRMS) .
  • Chirality : Employ chiral HPLC or polarimetry if stereocenters are present (e.g., oxolane ring substituents) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) but limited in hexane. Determine experimentally via saturation shake-flask method .
  • Stability : Store at –20°C under inert gas to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation (e.g., methoxy group hydrolysis) .

Advanced Research Questions

Q. How does N-(1-methoxypropan-2-yl)oxolan-3-amine interact with biological targets, and what assays are suitable for mechanistic studies?

  • Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to receptors/enzymes (e.g., GPCRs or kinases). Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • Functional Assays : For CNS targets, employ calcium flux assays (FLIPR) or electrophysiology (patch-clamp) to assess activity modulation. Validate with knockout cell lines or competitive antagonists .

Q. What environmental degradation pathways are relevant for this compound, and how can its ecotoxicity be assessed?

  • Degradation : Study hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation). Use LC-MS/MS to identify metabolites (e.g., oxolan-3-amine or methoxypropanol derivatives) .
  • Ecotoxicity : Perform Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests. Compare with structurally related herbicides (e.g., metolachlor) known for groundwater contamination .

Q. How can stereochemical variations in the oxolane or methoxypropan-2-yl groups influence pharmacological activity?

  • Stereoisomer Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) to isolate enantiomers. Characterize via X-ray crystallography (SHELX software for structure refinement) .
  • Bioactivity Comparison : Test enantiomers in parallel in vitro assays (e.g., IC₅₀ in enzyme inhibition). Significant differences (>10-fold) suggest chirality-driven target specificity .

Q. What computational strategies are effective for modeling the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 for logP, BBB permeability, and CYP450 metabolism.
  • Toxicity : ProTox-II for hepatotoxicity alerts. Validate with hepatic microsome stability assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers resolve conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values across labs)?

  • Troubleshooting Framework :

Assay Standardization : Use reference compounds (e.g., positive controls) to calibrate plate readers or electrophysiology setups.

Batch Variability : Compare multiple synthetic batches via NMR/HPLC to rule out impurity-driven artifacts.

Orthogonal Assays : Confirm activity in cell-based (e.g., luciferase reporter) and biochemical (e.g., FP-based binding) assays .

Methodological Notes

  • X-Ray Crystallography : For unambiguous structural confirmation, grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine using SHELXL (charge-flipping algorithms for heavy-atom solutions) .
  • Data Reproducibility : Archive raw spectra/chromatograms in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrument parameters and software versions .

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